molecular formula C18H18N4OS B11961464 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11961464
M. Wt: 338.4 g/mol
InChI Key: XMZMVHVUPKKNRL-XDHOZWIPSA-N
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Description

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethylbenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a triazole ring, which is crucial for its biological activity. The presence of the thiol group enhances its reactivity and interaction with biological targets.

The biological activity of triazole derivatives often stems from their ability to interact with various biomolecules. For this specific compound, the following mechanisms have been identified:

  • Enzyme Inhibition : The thiol group can form covalent bonds with enzyme active sites, inhibiting their function. This is particularly relevant in the inhibition of enzymes involved in metabolic pathways.
  • Receptor Interaction : Triazoles can act as ligands for various receptors due to their hydrogen bonding capabilities, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Triazoles are known for their antimicrobial properties. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities against various pathogens.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrate its effectiveness against several cancer cell lines, including melanoma and breast cancer.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammation markers.

Case Studies and Research Findings

A selection of studies illustrates the biological activity of similar triazole compounds:

StudyFindings
Study 1 : Antimicrobial ActivityDemonstrated that triazole derivatives inhibited growth in Staphylococcus aureus and Candida albicans at low concentrations.
Study 2 : Anticancer ActivityReported that certain triazole-thiol compounds induced apoptosis in melanoma cells through the activation of caspase pathways.
Study 3 : Anti-inflammatory ActivityFound that triazole derivatives reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential in treating inflammatory diseases.

Biochemical Pathways

The compound’s interaction with biochemical pathways is multifaceted:

  • Cell Signaling Modulation : Triazoles can influence pathways such as MAPK and PI3K/Akt, leading to altered cell survival and proliferation.
  • Gene Expression Regulation : By interacting with transcription factors, these compounds can modulate gene expression related to stress responses and apoptosis.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(E)-(4-ethylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4OS/c1-2-14-8-10-15(11-9-14)12-19-22-17(20-21-18(22)24)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,21,24)/b19-12+

InChI Key

XMZMVHVUPKKNRL-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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